2-[(3-methylbutyl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methylbutyl)sulfonyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbutyl)sulfonyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and conditions is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbutyl)sulfonyl]benzamide can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonyl group.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Nitrobenzene derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2-[(3-methylbutyl)sulfonyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-methylbutyl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial nucleic acid and protein synthesis by competing with purines . The compound’s anti-inflammatory and anticancer activities may involve modulation of signaling pathways and inhibition of key enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzamides: A class of compounds with similar structures and diverse biological activities.
Sulfonylbenzamides: Compounds with a sulfonyl group attached to the benzamide structure, known for their antimicrobial and anti-inflammatory properties.
Uniqueness
2-[(3-methylbutyl)sulfonyl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of a benzamide core with a sulfonyl group and a 3-methylbutyl substituent makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-methylbutylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-9(2)7-8-17(15,16)11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSGTEQERBBANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.